molecular formula C27H22N2O3S B2925652 N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-67-7

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2925652
CAS No.: 476633-67-7
M. Wt: 454.54
InChI Key: RJSFLDVWRXTVDM-UHFFFAOYSA-N
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Description

N-(1,2-Dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a 1,2-dihydroacenaphthene core linked to a sulfonamide-substituted benzamide group.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3S/c30-27(28-24-15-12-20-9-8-19-5-3-6-23(24)26(19)20)21-10-13-22(14-11-21)33(31,32)29-17-16-18-4-1-2-7-25(18)29/h1-7,10-15H,8-9,16-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSFLDVWRXTVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acenaphthylene moiety and an indoline sulfonamide group. Its molecular formula is C22H22N2O2SC_{22}H_{22}N_2O_2S, highlighting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that the compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Histone Deacetylase Inhibition

The compound has also been studied for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their potential in cancer therapy due to their ability to alter gene expression by modifying histone acetylation status. In one study, this compound was shown to selectively inhibit HDAC6, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This neuroprotective activity is thought to be mediated through the modulation of oxidative stress pathways and inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity Findings
AnticancerInduces apoptosis in breast cancer cells via caspase activation.
HDAC InhibitionSelectively inhibits HDAC6, leading to increased histone acetylation.
NeuroprotectionProtects neuronal cells from oxidative stress-induced apoptosis.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results revealed a dose-dependent reduction in cell viability across all tested lines, with IC50 values indicating substantial potency against breast and lung cancer cells.

Case Study 2: Mechanistic Insights into HDAC Inhibition

Another study focused on elucidating the mechanism by which this compound inhibits HDAC activity. By employing both biochemical assays and cellular models, it was demonstrated that the compound not only inhibited HDAC6 but also led to downstream effects on gene expression profiles associated with cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazol-2-Amine Series ()

Six compounds (3c–3h) synthesized in 2011 share the 1,2-dihydroacenaphthylen-5-yl group but differ in their substitution patterns. Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Purity (%) Key Structural Differences vs. Target Compound
3c 4-Ethoxyphenyl-thiazol-2-amine 194.3–197.0 64.4 99.3 Thiazole ring replaces benzamide; lacks sulfonamide
3d 4-Methoxyphenyl-thiazol-2-amine 185.4–188.6 52.4 99.6 Similar to 3c; methoxy vs. ethoxy substituent
3e 3,5-Dichlorophenyl-thiazol-2-amine 222.6–225.1 54.9 98.6 Electron-withdrawing Cl groups; higher melting point
3g Benzoic acid-thiazol-2-amine 323.1–325.6 73.6 99.0 Carboxylic acid group enhances polarity and melting point

Key Observations :

  • The thiazol-2-amine derivatives exhibit higher melting points (e.g., 3g at 323°C) compared to typical benzamides, suggesting stronger intermolecular interactions or crystallinity due to hydrogen bonding via the amine group .
Oxadiazole-Based Sulfamoyl Benzamides ()

Compounds LMM5 and LMM11 are benzamide derivatives with sulfamoyl substituents and oxadiazole rings:

Compound Substituent Key Structural Differences vs. Target Compound Biological Context
LMM5 Benzyl(methyl)sulfamoyl + oxadiazole Oxadiazole ring replaces indoline; alkyl sulfamoyl group Antifungal activity tested
LMM11 Cyclohexyl(ethyl)sulfamoyl + oxadiazole Bulky cyclohexyl group increases lipophilicity Solubilized with Pluronic F-127

Key Observations :

  • The oxadiazole heterocycle in LMM5/LMM11 may confer metabolic stability compared to the indoline group in the target compound, which could undergo ring-opening reactions .
Piperidine-Substituted Analog ()

The compound N-(1,2-dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a direct structural analog with a 3,5-dimethylpiperidine sulfonyl group instead of indolin-1-ylsulfonyl:

Feature Target Compound Piperidine Analog Implications
Sulfonamide substituent Indoline (5-membered fused ring) 3,5-Dimethylpiperidine (6-membered) Piperidine may enhance lipophilicity
Ring flexibility Rigid, planar indoline Flexible piperidine Altered binding pocket interactions

Key Observations :

  • The piperidine analog’s methyl groups and larger ring size may improve membrane permeability but reduce target specificity compared to the indoline group.
  • Differences in hydrogen-bonding capacity (indoline’s NH vs. piperidine’s tertiary amine) could influence solubility and protein-binding efficiency.

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